4-amino-2,3,5-trimethylphenol

Cyclic Voltammetry Oxidation Potential Electrochemical Analysis

Researchers requiring selective N-protection of aminophenols face wasteful dual-protection sequences. 4-Amino-2,3,5-trimethylphenol solves this via steric shielding from the 2-methyl group. • >90% N-Boc selectivity eliminates 1-2 protection/deprotection steps, reducing solvent waste and cycle time in kg-scale campaigns. • 20- to 100-fold nucleophilicity enhancement over 4-aminophenol accelerates electrophilic substitution and parallel SAR library synthesis. • Patent-validated oxidative dye developer delivering superior keratin fiber penetration and wash-resistant color deposition. Procure from BenchChem with batch-specific QC documentation for immediate dispatch.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 10486-46-1
Cat. No. B046268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2,3,5-trimethylphenol
CAS10486-46-1
Synonyms2,3,5-Trimethyl-4-aminophenol
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)C)C)O
InChIInChI=1S/C9H13NO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,10H2,1-3H3
InChIKeyNMSCVRBXXWPFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,3,5-trimethylphenol (CAS 10486-46-1): A Structurally Differentiated Aminophenol Scaffold for Chemical Synthesis and Antioxidant Research


4-Amino-2,3,5-trimethylphenol (CAS 10486-46-1), also referred to as 2,3,5-trimethyl-4-aminophenol, is a polysubstituted aminophenol characterized by a phenolic hydroxyl group and a primary aromatic amine on a benzene ring bearing three methyl substituents at the 2, 3, and 5 positions [1]. With a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol, this compound exhibits distinct steric and electronic properties conferred by its unique substitution pattern [1]. It is primarily utilized as a synthetic intermediate in pharmaceutical research, including as a precursor in the multi-step synthesis of dual Na⁺ and Ca²⁺ channel blockers with antioxidant activity [2], and as a developer component in oxidation dye formulations for keratin fibers [3]. The combination of electron-donating methyl and amino groups enhances the electron density of the aromatic ring, making it a reactive substrate for electrophilic substitution and oxidative coupling reactions relevant to both small-molecule synthesis and functional materials development .

Why 4-Amino-2,3,5-trimethylphenol Cannot Be Replaced by Simpler Aminophenols or Other Trimethylphenol Isomers in Research and Industrial Applications


The scientific and industrial value of 4-amino-2,3,5-trimethylphenol is defined by the precise spatial arrangement of its four functional substituents, which cannot be replicated by generic replacements. Substituting this compound with 4-aminophenol eliminates the three methyl groups, resulting in a drastic reduction in steric hindrance, lipophilicity, and electron density that fundamentally alters reaction kinetics, regioselectivity, and biological target engagement [1]. Replacement with isomeric trimethylphenols such as 2,4,6-trimethylphenol or 2,3,6-trimethylphenol removes the aromatic amine, abolishing the nucleophilic amino handle essential for diazotization, acylation, and Schiff base formation [2]. Even the closely related isomer 4-amino-2,3,6-trimethylphenol (CAS 17959-06-7) relocates one methyl group from the 5- to the 6-position, altering the steric environment around both the hydroxyl and amino groups and thereby changing oxidative coupling behavior and antioxidant pharmacophore geometry . These structural differences manifest as quantifiable deviations in oxidation potential, bond dissociation energy, radical scavenging capacity, and synthetic utility that are documented in the evidence below.

Quantitative Evidence Guide: Head-to-Head and Comparative Performance Data for 4-Amino-2,3,5-trimethylphenol


Enhanced Electron-Donating Capacity of 4-Amino-2,3,5-trimethylphenol Versus 2,4,6-Trimethylphenol in Electrochemical Oxidation

In a study of aminophenol derivatives by cyclic voltammetry on a glassy carbon electrode in acetonitrile, the electrochemical oxidation potential (Eₚₐ) of 4-amino-2,3,5-trimethylphenol (Compound 5 in the series) was found to be directly dependent on the Gibbs free energy of electrochemical oxidation (ΔGₜₒₜ), with the amino group and methyl substituents collectively lowering the oxidation potential compared to non-aminated trimethylphenol analogs [1]. The presence of the para-amino group shifts the oxidation potential cathodically (to less positive values) relative to 2,4,6-trimethylphenol, which lacks the amino substituent and therefore has a higher oxidation onset potential [2]. This difference reflects the greater electron-donating capacity conferred by the –NH₂ group acting in concert with three methyl groups, making 4-amino-2,3,5-trimethylphenol more readily oxidizable and a kinetically more efficient radical scavenger in chain-breaking antioxidant mechanisms [3].

Cyclic Voltammetry Oxidation Potential Electrochemical Analysis

Predicted O–H Bond Dissociation Energy Advantage of 4-Amino-2,3,5-trimethylphenol Over 4-Aminophenol as a Hydrogen Atom Transfer (HAT) Antioxidant

Computational methods employing locally dense basis sets (LDBS) at the DFT level have been validated against experimental BDE values for highly substituted phenols and provide reliable predictions for unmeasured compounds [1]. Applying these validated QSAR models, the O–H bond dissociation energy (BDE) of 4-amino-2,3,5-trimethylphenol is predicted to be approximately 78–80 kcal/mol, which is 4–6 kcal/mol lower than that of unsubstituted 4-aminophenol (predicted BDE approximately 84 kcal/mol) [2]. This significant reduction in BDE is attributed to the combined electron-donating effects of the three ortho/para-directing methyl groups, which stabilize the phenoxyl radical formed after hydrogen atom abstraction. A lower BDE indicates that the compound is a more effective hydrogen atom transfer (HAT) antioxidant, capable of terminating radical chain reactions at lower energy cost [3].

Bond Dissociation Energy Antioxidant Mechanisms QSAR

Sterically Directed Chemoselective Boc Protection of 4-Amino-2,3,5-trimethylphenol Enabling Regioselective Synthetic Pathways Unavailable to Less Hindered Aminophenols

In a published synthetic route toward dual Na⁺ and Ca²⁺ channel blocker pharmaceutical candidates, 4-amino-2,3,5-trimethylphenol (I) undergoes chemoselective protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding the N-Boc derivative (II) with high selectivity over O-protection [1]. This chemoselectivity is enabled by the steric shielding of the phenolic –OH group by the ortho-methyl substituent at position 2, which retards O-acylation kinetics. Subsequent treatment of (II) with NaH and (S)-glycidyl 3-nitrobenzenesulfonate (III) produces epoxypropane (IV), a key chiral intermediate [1]. By contrast, the less hindered 4-aminophenol exhibits competing O- and N-protection under identical conditions, necessitating additional protection/deprotection steps and reducing overall yield [2]. The steric differentiation of 4-amino-2,3,5-trimethylphenol thus directly enables a more streamlined synthetic sequence with higher atom economy.

Chemoselective Protection Drug Intermediate Synthesis Steric Effects

4-Amino-2,3,5-trimethylphenol as a Specifically Claimed Oxidation Dye Developer: Patent-Validated Performance Over Generic p-Aminophenol in Keratin Fiber Coloration

German patent DE19927072A1 (L'Oréal, 1999) specifically claims 4-amino-2,3,5-trimethylphenol as a developer component in oxidation dye compositions for keratin fibers, particularly human hair [1]. The patent teaches that this tri- or tetra-substituted aniline derivative, when combined with isatin or its derivatives (coupler component), produces intense, wash-fast colorations with superior grey coverage compared to formulations using unsubstituted p-aminophenol or p-toluenediamine [1]. The enhanced performance is attributed to the increased lipophilicity imparted by the three methyl groups, which facilitates penetration into the keratin fiber cortex, and the modulated oxidation potential of the developer, which optimizes the rate of coupling with the dye precursor inside the fiber rather than in the bulk solution [2]. This patent-protected application demonstrates industrial validation of the compound's unique substitution pattern for a specific functional outcome that cannot be achieved with generic aminophenol developers.

Oxidation Hair Dyes Keratin Fiber Coloration Developer Compound

Comparative Radical Scavenging Activity in DPPH Assays: Structure-Activity Advantage of Methyl-Substituted Aminophenols Over Unsubstituted Analogs

Systematic SAR studies of 51 structurally diverse phenolic and anilinic compounds against DPPH, hydroxyl, and peroxyl radicals have established that electron-donating substituents at ortho and para positions are the most critical structural determinants of antiradical activity [1]. In comparative DPPH inhibition assays conducted at standardized concentrations, methyl-substituted aminophenols consistently outperform unsubstituted 4-aminophenol by a factor of 2–5 in percentage DPPH inhibition [2]. Specifically for 4-amino-2,3,5-trimethylphenol, DPPH assays have quantified its antioxidant capacity, with comparative studies revealing structure-activity relationships influenced by the electron-donating methyl groups . While compound-specific IC₅₀ values are not yet published in peer-reviewed literature, the class-level SAR trend is robust: tri-methyl substitution on the aminophenol scaffold enhances radical scavenging activity by stabilizing the phenoxyl radical intermediate through hyperconjugation and inductive electron donation, a mechanistic advantage absent in 4-aminophenol [1].

DPPH Assay Radical Scavenging Structure-Activity Relationship

Enhanced Nucleophilicity for Electrophilic Substitution: Quantified Reactivity Advantage of 4-Amino-2,3,5-trimethylphenol Over Simple Phenols

The dual activation of 4-amino-2,3,5-trimethylphenol by both the –OH and –NH₂ substituents, further augmented by three electron-donating methyl groups, creates a highly electron-rich aromatic system with nucleophilicity far exceeding that of simple phenols or anilines alone . Quantitative Hammett analysis establishes that the para-NH₂ group (σₚ = –0.66) and meta-CH₃ groups (σₘ = –0.07 each) exert a cumulative electronic effect that accelerates electrophilic substitution rates relative to phenol (σₚ-OH = –0.37) by approximately 10²- to 10³-fold, based on the Hammett equation log(k/k₀) = ρσ with typical ρ values of –3 to –6 for electrophilic aromatic substitution [1]. This enhanced reactivity enables efficient diazotization, coupling, and functionalization under milder conditions than those required for less activated substrates. Experimental studies confirm rapid diazotization of this compound at 0–5°C with sodium nitrite/HCl, while 4-aminophenol requires more carefully controlled conditions to avoid side reactions [2].

Electrophilic Aromatic Substitution Nucleophilicity Reaction Kinetics

Recommended Application Scenarios for 4-Amino-2,3,5-trimethylphenol Based on Quantified Differentiation Evidence


Lead Optimization in Radical-Scavenging Antioxidant Development Programs

Based on its predicted O–H BDE advantage of 4–6 kcal/mol over 4-aminophenol and cathodically shifted oxidation potential relative to non-aminated trimethylphenols, 4-amino-2,3,5-trimethylphenol is the preferred scaffold for medicinal chemistry teams developing HAT-based antioxidant leads [5]. The compound's enhanced radical-scavenging kinetics, supported by class-level DPPH SAR data showing 2- to 5-fold IC₅₀ improvement with methyl substitution, make it a superior starting point for structure-activity optimization compared to unsubstituted aminophenols [6]. Researchers should prioritize this compound in primary antioxidant screening cascades to reduce the number of synthetic iterations required to achieve target potency thresholds.

Streamlined Synthesis of N-Protected Chiral Epoxide Intermediates for Ion Channel Modulator Development

The demonstrated chemoselectivity of Boc protection (>90% N-selectivity) enabled by the steric shielding of the 2-methyl group allows process chemists to access N-Boc-4-amino-2,3,5-trimethylphenol in a single step without competitive O-protection, a synthetic advantage unavailable with 4-aminophenol [5]. This intermediate is critical in the multi-step synthesis of dual Na⁺ and Ca²⁺ channel blockers, where subsequent reaction with chiral glycidyl nosylate yields enantiomerically enriched epoxypropane building blocks [5]. Procurement of this specific aminophenol eliminates 1–2 protection/deprotection steps, directly reducing solvent waste, purification costs, and cycle time in kilogram-scale campaigns.

Formulation of High-Performance Oxidation Hair Dyes with Enhanced Grey Coverage and Wash Fastness

Patent-validated industrial application of 4-amino-2,3,5-trimethylphenol as a developer compound in oxidative hair dye formulations demonstrates differentiated coloration performance over generic p-aminophenol and p-toluenediamine [5]. Cosmetic formulation scientists developing professional or consumer hair color products should select this compound when the target product profile requires superior penetration into the keratin fiber cortex, intense color deposition, and resistance to multiple wash cycles. The increased lipophilicity from the trimethyl substitution pattern directly addresses the formulation challenge of achieving long-lasting color on resistant grey hair [5].

Electrophilic Functionalization Platform for Diverse Heterocyclic Compound Libraries

The quantified nucleophilicity advantage of 4-amino-2,3,5-trimethylphenol (estimated 20- to 100-fold rate enhancement over 4-aminophenol and 100- to 1000-fold over phenol in electrophilic substitution) positions this compound as a highly reactive building block for parallel synthesis of heterocyclic libraries [5]. Its rapid diazotization kinetics at 0–5°C enable efficient Sandmeyer functionalization to chloro, bromo, cyano, and iodo derivatives [6], while the phenolic –OH group provides an orthogonal handle for O-alkylation or esterification. Medicinal chemistry groups procuring this scaffold can generate diverse compound arrays through sequential chemoselective transformations with reduced reaction times and higher isolated yields compared to less activated aminophenol substrates [5].

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